molecular formula C8H7BrN2 B1446181 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-16-6

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1446181
CAS RN: 1638761-16-6
M. Wt: 211.06 g/mol
InChI Key: VSOSUQLVHNCTMY-UHFFFAOYSA-N
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Description

“4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a nitrogen-containing heterocyclic compound . The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibition

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These compounds, particularly one referred to as compound 4h, have demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with low IC50 values indicating strong potency . The inhibition of FGFR signaling pathways is a promising strategy for cancer therapy, as it can hinder cancer cell proliferation, migration, and invasion, thereby impeding tumor growth .

Drug Development: Kinase Inhibition

The pyrrolopyridine scaffold is utilized in the design of kinase inhibitors, which are essential in the treatment of diseases where kinases are dysregulated . Research has shown that derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine exhibit activity in inhibiting various kinases, which are enzymes that play a pivotal role in signaling pathways controlling cell division and growth . By targeting these kinases, researchers can develop new medications for conditions such as cancer and inflammatory diseases.

Molecular Biology: Signal Transduction Pathway Studies

In molecular biology, 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are valuable for studying signal transduction pathways . These pathways are vital for cellular responses to external stimuli, and understanding their mechanisms is crucial for developing treatments for diseases caused by their dysregulation. The compounds serve as tools to dissect the pathways, particularly those involving tyrosine kinase receptors like FGFR .

Medicinal Chemistry: Structure-Based Drug Design

This compound is used in structure-based drug design, aiding in the creation of new drugs with improved selectivity and potency . By understanding the interaction between 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets, medicinal chemists can design drugs that specifically target disease-related proteins with fewer side effects.

Pharmacology: Antiproliferative Agents

Derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as antiproliferative agents, particularly against cancer cell lines . These compounds can inhibit the growth and spread of cancer cells, making them potential candidates for anticancer drugs. Their low molecular weight and high activity make them appealing for further optimization and development.

Biochemistry: Enzyme Inhibition

In biochemistry, these compounds are explored for their role as enzyme inhibitors . Enzymes like human neutrophil elastase (HNE) are targets for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which can lead to the development of treatments for conditions where enzyme activity is associated with disease progression.

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSUQLVHNCTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264874
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1638761-16-6
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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